Amino-(4-bromophenyl)sulfonylazanium;chloride
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Overview
Description
Amino-(4-bromophenyl)sulfonylazanium;chloride is a chemical compound that features a sulfonyl group attached to a 4-bromophenyl ring, with an amino group and a chloride ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino-(4-bromophenyl)sulfonylazanium;chloride typically involves the reaction of 4-bromobenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would include steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Amino-(4-bromophenyl)sulfonylazanium;chloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfonyl group can be involved in redox reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like hydroxide ions or amines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Amino-(4-bromophenyl)sulfonylazanium;chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Amino-(4-bromophenyl)sulfonylazanium;chloride exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also features a 4-bromophenyl group and has been studied for its antimicrobial and anticancer properties.
4-Bromophenylsulfonylbenzoyl-L-valine: Another compound with a similar structure, used in the development of antimicrobial agents.
Uniqueness
Amino-(4-bromophenyl)sulfonylazanium;chloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
amino-(4-bromophenyl)sulfonylazanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S.ClH/c7-5-1-3-6(4-2-5)12(10,11)9-8;/h1-4,9H,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAPCBDFUIQLKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)[NH2+]N)Br.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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